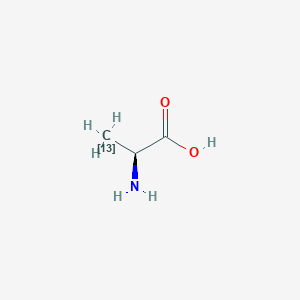
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one
説明
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is an organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of an aminophenyl group attached to a dihydropyridazinone ring
科学的研究の応用
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biology: It is investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Industry: The compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
将来の方向性
While specific future directions for “6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one” are not available, research into similar compounds is ongoing. For example, tisotumab vedotin, an antibody-drug conjugate, was recently granted FDA accelerated approval for recurrent or metastatic cervical cancer . More than 30 antibody-drug conjugates targeting 20 biomarkers are being tested in clinical trials .
作用機序
Target of Action
Related compounds such as imidazopyridines have been recognized as having biological potential against a variety of targets, including anti-tubercular, anti-malarial, and anti-trypanosomal targets .
Mode of Action
brucei farnesyl diphosphate synthase (TbFPPS), antimalarial kinase inhibition, and enoyl acyl reductase inhibitions to act as anti-trypanosomal, antimalarial, and anti-TB agents, respectively .
Biochemical Pathways
Related compounds such as imidazopyridines have been found to interact with various biochemical pathways, including those involved in the synthesis of farnesyl diphosphate, kinase signaling, and fatty acid synthesis .
Result of Action
Related compounds such as imidazopyridines have been found to have significant biological activity against various targets, suggesting that 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one may also have notable effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one typically involves the reaction of 3-aminobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazinone compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for large-scale production.
化学反応の分析
Types of Reactions
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the pyridazinone ring can be reduced to form corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
類似化合物との比較
Similar Compounds
6-(3-Nitrophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a nitro group instead of an amino group.
6-(3-Methylphenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of an amino group.
6-(3-Chlorophenyl)-2,3-dihydropyridazin-3-one: Similar structure but with a chloro group instead of an amino group.
Uniqueness
6-(3-Aminophenyl)-2,3-dihydropyridazin-3-one is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry, where the amino group can enhance binding affinity and specificity to biological targets.
特性
IUPAC Name |
3-(3-aminophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,11H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEEQRBYTUCRSIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462955 | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24912-36-5 | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(3-aminophenyl)-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















